

# Potential Toxicological Profile of Devaleryl Valsartan Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Devaleryl Valsartan Impurity |           |
| Cat. No.:            | B121866                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Devaleryl Valsartan Impurity**, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation product of the angiotensin II receptor antagonist, valsartan.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides an in-depth analysis of the potential toxicological profile of **Devaleryl Valsartan Impurity**, drawing upon available data for structurally related compounds, regulatory guidelines, and in silico predictive methods.

The recent focus on impurities in the "sartan" class of drugs has been intense, primarily due to the detection of potentially genotoxic nitrosamine impurities such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][4] It is therefore crucial to rigorously evaluate the toxicological potential of all impurities, including non-nitrosated compounds like **Devaleryl Valsartan Impurity**, to ensure the safety and quality of valsartan-containing medicines.

## Regulatory Framework for Impurity Qualification

The qualification of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2). This guideline outlines the thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of gathering



and evaluating data to establish the biological safety of an individual impurity at a specified level.

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification

| Maximum Daily<br>Dose | Reporting<br>Threshold | Identification<br>Threshold                               | Qualification<br>Threshold                                |
|-----------------------|------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| ≤ 2 g/day             | 0.05%                  | 0.10% or 1.0 mg per<br>day intake (whichever<br>is lower) | 0.15% or 1.0 mg per<br>day intake (whichever<br>is lower) |
| > 2 g/day             | 0.03%                  | 0.05%                                                     | 0.05%                                                     |

For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological evaluation is typically required.

#### **Assessment of Genotoxic Potential**

A primary concern for any pharmaceutical impurity is its potential for genotoxicity, as this can indicate carcinogenic potential. The evaluation of genotoxicity is often conducted in a step-wise manner, starting with in vitro tests.

## Evidence from a Structurally Related Analogue: N-Nitroso-Devaleryl Valsartan

While direct mutagenicity data for **Devaleryl Valsartan Impurity** is not publicly available, a comprehensive genotoxicity assessment has been conducted on its N-nitroso derivative, (S)-2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic acid.[5][6] This is a critical piece of information, as the introduction of a nitroso group often increases the genotoxic potential of a molecule.

A study investigating this N-nitroso analogue reported the following findings:

 Ames Test (in vitro): The compound was found to be devoid of mutagenic potential in a non-GLP bacterial reverse mutation assay (Ames test).[5][6]



 Transgenic Rodent (TGR) Gene Mutation Assay (in vivo): The impurity was not mutagenic in a Muta™Mouse study, a sensitive in vivo assay for detecting gene mutations.[5][6]

The negative results in both in vitro and in vivo mutagenicity assays for the N-nitrosated form of Devaleryl Valsartan provide a strong indication that the non-nitrosated **Devaleryl Valsartan Impurity** is also unlikely to be mutagenic. According to ICH M7 guidelines, an impurity that is not mutagenic in the Ames test may be classified as a Class 5 impurity, meaning it can be controlled at the levels established by ICH Q3A/B guidelines.[5]

### **In Silico Toxicology Predictions**

In the absence of experimental data, in silico (computational) toxicology models can provide valuable insights into the potential toxicity of a compound.[7][8] These models use the chemical structure of a substance to predict its potential to cause various types of toxicity, including mutagenicity.

A variety of software tools are available for this purpose, including:

- DEREK (Deductive Estimation of Risk from Existing Knowledge): Identifies structural alerts for toxicity based on a knowledge base of structure-toxicity relationships.[9]
- Sarah Nexus: A statistical-based system for predicting mutagenicity.
- TEST (Toxicity Estimation Software Tool): A suite of tools for predicting various toxicological endpoints.[7]
- ProTox-II and Lazar: Web-based platforms for predicting toxicity.[7]

While a formal in silico assessment of **Devaleryl Valsartan Impurity** is not publicly available, it is a standard approach used in the pharmaceutical industry to prioritize testing and support risk assessments for impurities. Given the lack of structural alerts typically associated with mutagenicity (e.g., aromatic nitro groups, N-nitroso moieties, alkylating agents) in the **Devaleryl Valsartan Impurity** structure, it is predicted that in silico models would likely classify it as non-mutagenic.

## **General Toxicological Profile**



Beyond genotoxicity, a comprehensive toxicological profile includes an assessment of acute, repeated-dose, and reproductive toxicity.

#### **Available Data**

A publicly available Safety Data Sheet (SDS) for **Devaleryl Valsartan Impurity** indicates that there is "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity.[10] The compound is described as a "Pharmaceutical related compound of unknown potency."[10] This highlights the significant lack of direct experimental data on the general toxicity of this impurity.

### In Silico Predictions for General Toxicity

In silico tools can also be used to predict other toxicological endpoints. These predictions can help to identify potential hazards that may require further investigation. For **Devaleryl Valsartan Impurity**, predictions would likely focus on endpoints such as hepatotoxicity, cardiotoxicity, and developmental toxicity, given the therapeutic class of the parent drug.

## **Experimental Protocols**

In the absence of specific experimental data for **Devaleryl Valsartan Impurity**, this section outlines the standard methodologies for key toxicological studies that would be required for its qualification, should it exceed the ICH thresholds.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

This is a widely used in vitro test for identifying gene mutations.

- Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli
  with mutations in genes involved in histidine or tryptophan synthesis, respectively. The
  bacteria are exposed to the test substance with and without a metabolic activation system
  (S9 mix). A positive result is indicated by a significant increase in the number of revertant
  colonies (bacteria that have regained the ability to synthesize the amino acid) compared to
  the control.
- Methodology:



- Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
- Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
- Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies is counted and compared to a negative control. Positive controls are also included to ensure the validity of the test system.

### In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.

- Principle: The test substance is administered to rodents (usually mice or rats). The animals
  are then euthanized, and bone marrow or peripheral blood is collected. The erythrocytes are
  examined for the presence of micronuclei, which are small nuclei that form from
  chromosome fragments or whole chromosomes that are not incorporated into the main
  nucleus during cell division.
- Methodology:
  - o Animal Model: Typically, young adult mice or rats of a defined strain are used.
  - Dose Administration: The test substance is administered, usually by oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.
  - Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
  - Slide Preparation and Staining: Smears are prepared and stained to visualize the erythrocytes and micronuclei.



 Analysis: A large number of immature (polychromatic) erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

# Signaling Pathways and Workflows Angiotensin II Signaling Pathway (Target of Parent Drug)

Valsartan, the parent drug, is an angiotensin II receptor blocker (ARB).[11] It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[11] While **Devaleryl Valsartan Impurity** is structurally related to valsartan, its pharmacological activity at the AT1 receptor is not well characterized. It is generally assumed that impurities have significantly less or no pharmacological activity compared to the API.



Click to download full resolution via product page

Figure 1. Simplified Angiotensin II signaling pathway and the site of action of Valsartan.

## Workflow for Toxicological Risk Assessment of a Pharmaceutical Impurity

The logical workflow for assessing the toxicological risk of a pharmaceutical impurity like **Devaleryl Valsartan Impurity** follows a structured approach, integrating regulatory guidelines, in silico predictions, and in vitro/in vivo testing as needed.





Click to download full resolution via product page

Figure 2. Logical workflow for the toxicological risk assessment of a pharmaceutical impurity.



#### **Conclusion and Recommendations**

Based on the available evidence, the potential toxicological profile of **Devaleryl Valsartan Impurity** can be summarized as follows:

- Genotoxicity: There is a low probability of genotoxic potential. This conclusion is strongly supported by the negative mutagenicity results from both in vitro and in vivo studies on the N-nitroso analogue, a compound that would be expected to have a higher genotoxic potential.[5][6] The chemical structure of **Devaleryl Valsartan Impurity** lacks common structural alerts for mutagenicity.
- General Toxicity: There is a lack of publicly available data on the general toxicological effects of this impurity.[10]

Recommendations for Drug Development Professionals:

- Control within ICH Limits: The primary strategy should be to control the level of **Devaleryl** Valsartan Impurity in the valsartan API and finished drug product to be at or below the ICH
   Q3A(R2) identification threshold.
- Risk Assessment for Levels Above Thresholds: If levels exceed the qualification threshold, a
  comprehensive risk assessment should be performed. This would ideally begin with an in
  silico toxicology assessment for mutagenicity and other key endpoints.
- Targeted Testing: If the in silico assessment is inconclusive or raises concerns, or if required
  by regulatory authorities, a bacterial reverse mutation (Ames) test should be conducted as
  the first step in experimental evaluation. Given the strong negative data on the N-nitroso
  analogue, a negative Ames test result for **Devaleryl Valsartan Impurity** would provide
  substantial evidence of its lack of mutagenic potential.
- Documentation: All efforts to characterize, quantify, and assess the toxicological risk of this
  impurity should be thoroughly documented to support regulatory filings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. caymanchem.com [caymanchem.com]
- 2. antonpottegaard.dk [antonpottegaard.dk]
- 3. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities BASG [basg.gv.at]
- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. svkm-iop.ac.in [svkm-iop.ac.in]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. In silico prediction of drug toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential Toxicological Profile of Devaleryl Valsartan Impurity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121866#potential-toxicological-profile-of-devaleryl-valsartan-impurity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com